molecular formula C7H4Cl2O2 B195198 2,4-Dichlorobenzoic acid CAS No. 50-84-0

2,4-Dichlorobenzoic acid

Cat. No.: B195198
CAS No.: 50-84-0
M. Wt: 191.01 g/mol
InChI Key: ATCRIUVQKHMXSH-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is known for its white to slightly yellowish crystalline powder appearance and is used in various chemical and industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2,4-Dichlorobenzoic acid are not fully understood. It is known to be involved in various biochemical reactions. It is a degradation product of certain compounds in water treated by photo-fenton driven by solar irradiation

Cellular Effects

It has been observed that the growth of most plants is inhibited by adding this compound

Molecular Mechanism

It is known to interact with the mitochondrial redox chain

Temporal Effects in Laboratory Settings

It is known to be stable and incompatible with strong oxidizing agents

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to have moderate acute toxicity in mammals

Metabolic Pathways

It is known to be a metabolite in soil, surface water, sediment, and groundwater

Transport and Distribution

It is known to be very mobile in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzoic acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 4-Chlorobenzoic acid

Uniqueness

2,4-Dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other chlorobenzoic acid derivatives .

Properties

IUPAC Name

2,4-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
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InChI Key

ATCRIUVQKHMXSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)O
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Molecular Formula

C7H4Cl2O2
Record name 2,4-DICHLOROBENZOIC ACID
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DSSTOX Substance ID

DTXSID0024977
Record name 2,4-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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Physical Description

2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992)
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

50-84-0
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Melting Point

315 to 320 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dichlorobenzoic acid?

A1: The molecular formula of this compound is C7H4Cl2O2, and its molecular weight is 191.01 g/mol.

Q2: How can this compound be identified spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for carboxylic acid and aromatic C-Cl bonds. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.

Q3: What is the solubility of this compound in different solvents?

A3: The solubility of this compound varies depending on the solvent and temperature. It shows increasing solubility in ethanol with rising temperature. []

Q4: How does the stability of this compound change under different conditions?

A4: The stability of this compound can be influenced by factors like temperature, pH, and the presence of other chemicals. Research on silicone rubber products highlighted the potential for 2,4-DCBA, a decomposition product of peroxide catalysts, to contaminate finished elastomers. The amount of contamination varies depending on the curing conditions. []

Q5: Are there any known compatibility issues with this compound in specific applications?

A5: Yes, research indicates potential compatibility issues. For instance, this compound was identified as a component of crystalline deposits found on museum artifacts stored in new display cases. These deposits, formed through reactions with a UV-light stabilizer, highlight the potential for 2,4-DCBA to interact with other materials. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a catalyst itself, this compound is a product of certain catalytic reactions. For example, it can be generated during the decomposition of Bis(2,4-dichlorobenzoyl)peroxide, a catalyst used in silicone rubber production. []

Q7: What are the primary applications of this compound?

A7: this compound serves as an important intermediate in various chemical syntheses. It was crucial in the production of the antimalarial drug atebrin. [] It is also utilized in the preparation of lobenzarit disodium, a pharmaceutical compound. [] Additionally, this compound is a precursor in the synthesis of novel anthranilic diamide derivatives, which exhibit promising insecticidal activity. []

Q8: Have any computational studies been conducted on this compound?

A8: Yes, computational chemistry techniques, including QSAR modeling and molecular docking simulations, have been used to study this compound. These studies provide insights into its antimicrobial potential and interactions with biological targets. []

Q9: How do structural modifications to this compound affect its biological activity?

A9: Research on 2,4-dichlorophenoxyacetic acid, a structurally related compound, demonstrated inhibition of auxin-regulated type-III tobacco glutathione S-transferases. This inhibition was dependent on the presence of chlorine atoms, as non-chlorinated analogs showed no effect. [, ] The study on pyronaridine analogs further underscores the impact of structural modifications on antimalarial activity. []

Q10: What are the environmental concerns associated with this compound?

A10: this compound is considered an environmental contaminant. Studies have detected its presence in river sediments, highlighting its persistence and potential for bioaccumulation. [] The identification of polychlorinated biphenyl carboxylic acids, structurally similar to 2,4-DCBA, as constituents of chromophoric dissolved organic matter in seawater raises concerns about their ecological impact and potential toxicity. [, ]

Q11: How is this compound degraded in the environment?

A11: Microbial degradation plays a significant role in the environmental fate of this compound. Research has shown that anaerobic enrichment cultures can reductively dechlorinate chlorinated benzoic acids, including 2,4-DCBA. This process, often stimulated by the presence of benzoate or volatile organic acids, contributes to the breakdown of 2,4-DCBA in anaerobic environments. []

Q12: What analytical techniques are used to detect and quantify this compound?

A12: Several analytical methods are employed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for its analysis, especially after derivatization to enhance volatility. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying 2,4-DCBA and its metabolites in complex samples like plant and animal tissues. []

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